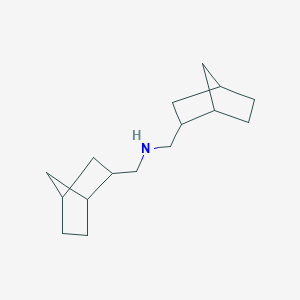
Bis(2,5-endomethylenecyclohexylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-endomethylenecyclohexylmethyl)amine, also known as BECA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BECA is a bicyclic amine that contains two cyclohexylmethyl groups and has a unique structure that distinguishes it from other amines.
Mecanismo De Acción
The mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to bind to proteins and enzymes, altering their activity and function. The unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine allows for selective binding to specific targets, making it a promising candidate for drug development.
Efectos Bioquímicos Y Fisiológicos
Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Bis(2,5-endomethylenecyclohexylmethyl)amine has also been shown to inhibit the growth of cancer cells and reduce the severity of symptoms in animal models of Parkinson's disease. These effects are thought to be due to the interaction of Bis(2,5-endomethylenecyclohexylmethyl)amine with specific biological targets, leading to changes in cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2,5-endomethylenecyclohexylmethyl)amine has several advantages for use in lab experiments, including its high purity and stability. Bis(2,5-endomethylenecyclohexylmethyl)amine is also relatively easy to synthesize, making it readily available for research purposes. However, the unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine can make it challenging to study its interactions with biological targets, and further research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Bis(2,5-endomethylenecyclohexylmethyl)amine, including the development of new synthetic methods for the production of Bis(2,5-endomethylenecyclohexylmethyl)amine derivatives with improved properties. Further investigation into the mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine and its interactions with biological targets is also needed. Bis(2,5-endomethylenecyclohexylmethyl)amine has shown promising results in animal models of various diseases, and further research is needed to determine its potential as a drug candidate for the treatment of these diseases. Additionally, the potential applications of Bis(2,5-endomethylenecyclohexylmethyl)amine in material science and other fields should be explored further.
Métodos De Síntesis
Bis(2,5-endomethylenecyclohexylmethyl)amine can be synthesized through a multistep reaction process, starting with the reaction of 2,5-dimethylcyclohexanone with formaldehyde and ammonium acetate to form 2,5-endomethylenecyclohexylmethylamine. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield Bis(2,5-endomethylenecyclohexylmethyl)amine. The synthesis of Bis(2,5-endomethylenecyclohexylmethyl)amine requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Aplicaciones Científicas De Investigación
Bis(2,5-endomethylenecyclohexylmethyl)amine has been studied for its potential applications in various fields, including organic chemistry, material science, and biomedical research. In organic chemistry, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. In material science, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a building block for the synthesis of novel polymers with unique properties. In biomedical research, Bis(2,5-endomethylenecyclohexylmethyl)amine has been investigated for its potential as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
10171-76-3 |
|---|---|
Nombre del producto |
Bis(2,5-endomethylenecyclohexylmethyl)amine |
Fórmula molecular |
C16H27N |
Peso molecular |
233.39 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-N-(2-bicyclo[2.2.1]heptanylmethyl)methanamine |
InChI |
InChI=1S/C16H27N/c1-3-13-5-11(1)7-15(13)9-17-10-16-8-12-2-4-14(16)6-12/h11-17H,1-10H2 |
Clave InChI |
CEKRYRXNZFBGPG-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2CNCC3CC4CCC3C4 |
SMILES canónico |
C1CC2CC1CC2CNCC3CC4CCC3C4 |
Sinónimos |
(1R,4S)-N-[[(1S,4R)-Bicyclo[2.2.1]heptan-2α-yl]methyl]bicyclo[2.2.1]heptane-2β-methanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
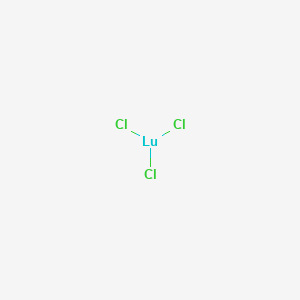
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
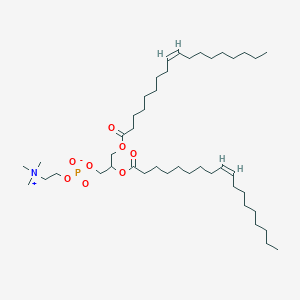
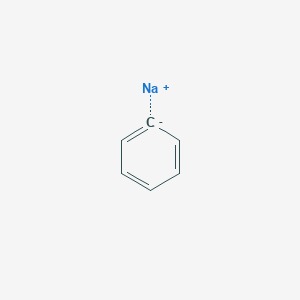
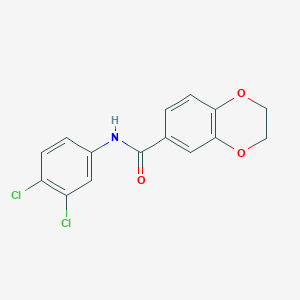
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
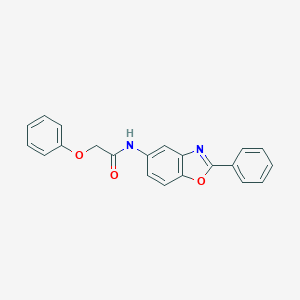
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B238784.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
